N-Acetylaromamine

N-Acetylarylamines are a class of chemical compounds characterized by the presence of an arylamine group attached to an acetyl moiety. These compounds find applications in various fields, including pharmaceuticals and organic synthesis. In pharmaceutical research, N-acetylarylamines have shown potential as anti-inflammatory agents due to their ability to inhibit certain enzymes involved in inflammation processes. They are also studied for their role in enhancing the bioavailability of other drugs by modulating drug absorption or metabolism pathways.

Structurally, these compounds typically consist of an aromatic ring (aryl) bonded directly to an acetyl group and an amino (-NH2) group. The aryl moiety can vary widely, offering a diverse range of functional groups that can be tailored for specific applications. Their chemical stability and ability to form stable complexes with metal ions make them valuable in catalytic reactions.

In terms of synthesis, N-acetylarylamines are often prepared by acetylating aniline derivatives, followed by appropriate coupling or substitution reactions. These reactions require precise control over reaction conditions to achieve desired product yields and purity levels. Due to their diverse applications and structural versatility, N-acetylarylamines remain an important class of compounds in both academic research and industrial settings.

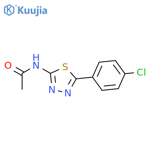

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

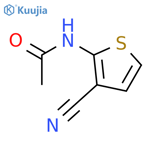

|

N-(3-cyanothiophen-2-yl)acetamide | 55654-18-7 | C7H6N2OS |

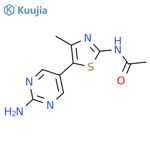

|

ACETAMIDE, N-[5-(2-AMINO-5-PYRIMIDINYL)-4-METHYL-2-THIAZOLYL]- | 887310-30-7 | C10H11N5OS |

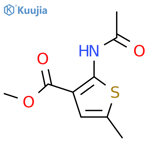

|

methyl 2-acetamido-5-methylthiophene-3-carboxylate | 67171-50-0 | C9H11NO3S |

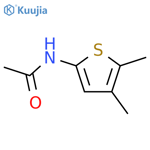

|

N-(4,5-dimethylthiophen-2-yl)acetamide | 51948-20-0 | C8H11NOS |

|

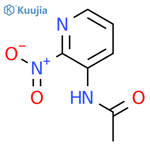

3-Acetamido-2-nitropyridine | 105151-35-7 | C7H7N3O3 |

|

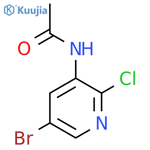

N-(5-Bromo-2-chloropyridin-3-YL)acetamide | 886372-73-2 | C7H6BrClN2O |

|

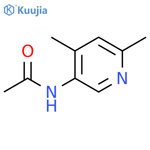

AcetaMide, N-(4,6-diMethyl-3-pyridinyl)- | 76005-97-5 | C9H12N2O |

|

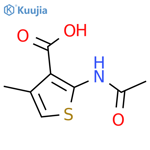

2-acetamido-4-methylthiophene-3-carboxylic acid | 51419-41-1 | C8H9NO3S |

|

3-Thiophenecarboxylic acid, 4-(acetylamino)- | 36945-32-1 | C7H7NO3S |

|

N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-ylacetamide | 78968-44-2 | C10H8ClN3OS |

Verwandte Literatur

-

2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

Empfohlene Lieferanten

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte